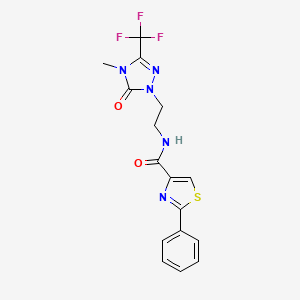

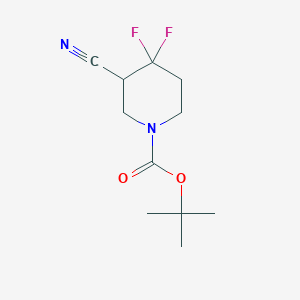

![molecular formula C12H12N2S B2964415 4-[(Pyridin-3-ylmethyl)thio]aniline CAS No. 125382-42-5](/img/structure/B2964415.png)

4-[(Pyridin-3-ylmethyl)thio]aniline

Übersicht

Beschreibung

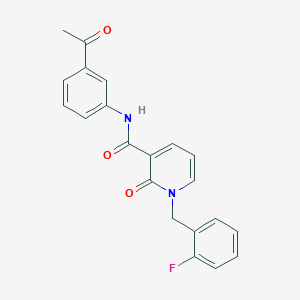

“4-[(Pyridin-3-ylmethyl)thio]aniline” is a chemical compound with the molecular formula C12H12N2S . It has an average mass of 216.302 Da and a monoisotopic mass of 216.072113 Da .

Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported in several studies . For instance, a new series of 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives were designed and synthesized based on a molecular hybridization strategy . Another study reported the efficient synthesis of symmetrical diquaternary salts by alkylation of 4-[2-(pyridin-4-yl)ethyl]pyridine or 4,4′-bipyridine, with various bromo- or chloro-acetophenone analogues .Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring attached to an aniline group via a sulfur atom . The presence of the pyridine nucleus, along with the sulfur atom and the aniline group, gives the molecule a certain geometry, which can determine its interaction with specific proteins .Wissenschaftliche Forschungsanwendungen

Antifungal Activity

A novel series of pyrimidine derivatives, including compounds with (pyridin-3-ylmethyl)thio and phenylamino moieties, exhibited significant antifungal activities. One derivative showed high inhibition activity against Botrytis cinerea, and several others were effective against Sclerotinia sclerotiorum (Wang et al., 2018).

Spectroscopic Analysis

In a study focused on 2-(benzylthio)-N-{pyridinylmethylidene}anilines, a compound was synthesized and characterized by various spectroscopic techniques. This work provides insights into the structural and vibrational properties of pyridinylmethylthio aniline derivatives (Acosta-Ramírez et al., 2013).

Corrosion Inhibition

4-Chloro-N-(pyridin-2-ylmethyl)aniline, a related compound, demonstrated high efficiency as a corrosion inhibitor for mild steel in an acidic medium. This highlights the potential of pyridinylmethylthio aniline derivatives in industrial applications (Fernandes et al., 2019).

Antioxidant and Acetylcholinesterase Inhibition

Pyridinyl amine derivatives, including ones similar to 4-[(Pyridin-3-ylmethyl)thio]aniline, exhibited good antioxidant activity and moderate acetylcholinesterase inhibitory properties, indicating potential therapeutic applications (Vargas Méndez and Kouznetsov, 2015).

Nonlinear Optical Applications

Studies on binary adducts with pyridinylimine and pyridinylmethylamine derivatives indicated potential in the field of nonlinear optics. These compounds were characterized for their structural and absorption properties, relevant to optical applications (Draguta et al., 2015).

Spectroscopic Properties in Zinc Complexes

The spectroscopic properties of zinc complexes with pyridinylimine and pyridinylmethylamine derivatives, including structures similar to this compound, were thoroughly investigated. This study provides valuable information for the design of zinc-based materials (Wang et al., 2012).

Catalysis in Transfer Hydrogenation

Research on Ir(III) and Rh(III) amine compounds, involving similar structures, demonstrated their effectiveness in catalytic transfer hydrogenation reactions. These findings have implications for the development of new catalytic materials (Thangavel et al., 2017).

Zukünftige Richtungen

The future directions for research on “4-[(Pyridin-3-ylmethyl)thio]aniline” and similar compounds could involve further exploration of their antiproliferative effects and potential applications in cancer treatment . Additionally, the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

Wirkmechanismus

Mode of Action

This could result in alterations to the biochemical reactions these enzymes are involved in, potentially leading to various downstream effects .

Biochemical Pathways

Given the targets of this compound, it is likely that it impacts pathways involving pyrophosphate hydrolysis and leukotriene synthesis .

Pharmacokinetics

These properties would have a significant impact on the bioavailability of the compound, influencing how much of the compound reaches its targets and how long it stays in the body .

Result of Action

Given its targets, it is likely that the compound could have a range of effects, potentially influencing processes such as energy metabolism (through its action on inorganic pyrophosphatase) and inflammation (through its action on leukotriene a-4 hydrolase) .

Eigenschaften

IUPAC Name |

4-(pyridin-3-ylmethylsulfanyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2S/c13-11-3-5-12(6-4-11)15-9-10-2-1-7-14-8-10/h1-8H,9,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMBPOQASTKXFCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CSC2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001327895 | |

| Record name | 4-(pyridin-3-ylmethylsulfanyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001327895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49672784 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

125382-42-5 | |

| Record name | 4-(pyridin-3-ylmethylsulfanyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001327895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

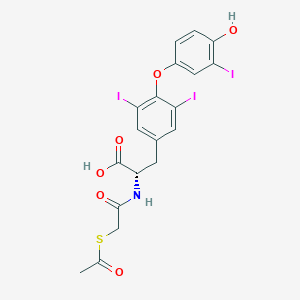

![6-[5-(2-Methoxybenzoyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2964334.png)

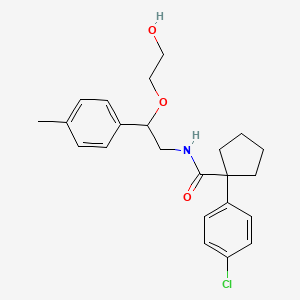

![2-[(4-oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B2964335.png)

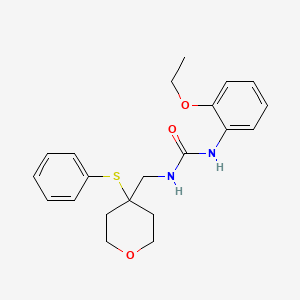

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2964337.png)

![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)acetamide](/img/structure/B2964338.png)

![4-[3-(4-Bromophenyl)-3-oxo-1-propenyl]benzenecarbaldehyde](/img/structure/B2964342.png)